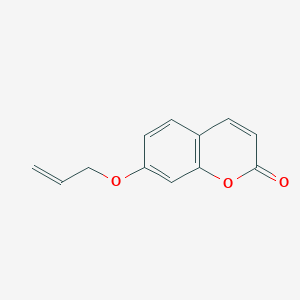

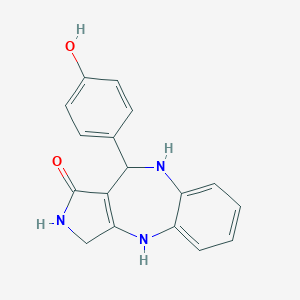

![molecular formula C11H12N2O2 B187017 2-Metilimidazo[1,2-a]piridina-3-carboxilato de etilo CAS No. 2549-19-1](/img/structure/B187017.png)

2-Metilimidazo[1,2-a]piridina-3-carboxilato de etilo

Descripción general

Descripción

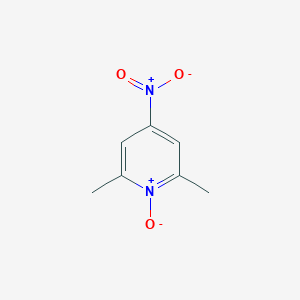

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O2 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate involves a three-step reaction . In one study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis

The molecular structure of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has been studied using density functional theory (DFT) and compared with X-ray diffraction values . The conformational analysis results showed that the DFT-optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

In a study, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate have been studied using density functional theory (DFT). The study revealed some physicochemical properties of the compound .Aplicaciones Científicas De Investigación

2-Metilimidazo[1,2-a]piridina-3-carboxilato de etilo: Un análisis exhaustivo de las aplicaciones de investigación científica

Andamiaje de desarrollo de fármacos en química medicinal: El this compound sirve como un intermedio crucial en la síntesis de compuestos de imidazo[1,2-a]piridina, los cuales son reconocidos como un andamiaje de “prejuicio de fármaco”. Esto significa que a menudo se utilizan como una estructura fundamental sobre la cual se pueden desarrollar fármacos debido a sus propiedades favorables para interactuar con los sistemas biológicos .

Actividad antimicrobiana dirigida a infecciones bacterianas: Los compuestos derivados de este químico han mostrado resultados prometedores en estudios antimicrobianos. Por ejemplo, se han sintetizado y cribado derivados por su actividad antiproliferativa contra bacterias específicas como S. pneumoniae, lo que indica posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos .

Carácter estructural de la ciencia de los materiales: La parte de imidazo[1,2-a]piridina es útil en la ciencia de los materiales debido a su carácter estructural. Se puede incorporar en varios materiales para mejorar sus propiedades o para crear nuevos materiales con características deseadas .

Reacciones de halogenación Síntesis química: El compuesto interactúa con bromo molecular y yodo, lo cual es significativo para las reacciones de halogenación, un proceso ampliamente utilizado en la síntesis orgánica para incorporar átomos de halógeno en otros compuestos, lo que potencialmente altera sus propiedades químicas .

Compuesto intermedio de síntesis orgánica: Es un intermedio importante para la síntesis de varios compuestos de imidazo[1,2-a]piridina, que pueden tener múltiples aplicaciones en diferentes campos de la química y la farmacología .

Reacciones radicalarias de funcionalización: Se han logrado avances recientes en reacciones radicalarias para la funcionalización directa de imidazo[1,2-a]piridinas a través de la catálisis de metales de transición y condiciones libres de metales. Este compuesto puede desempeñar un papel en estos procesos, lo que lleva a la creación de estructuras moleculares diversas y complejas .

Mecanismo De Acción

Target of Action

Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways due to their broad spectrum of activity .

Pharmacokinetics

The compound’s molecular weight is 204.23 , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological effects .

Direcciones Futuras

The future directions of research on Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate and related compounds could involve further exploration of their potential applications in medicinal chemistry, given their wide range of biological activity . Further studies could also focus on the development of new synthesis methods and the investigation of their mechanisms of action .

Propiedades

IUPAC Name |

ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8(2)12-9-6-4-5-7-13(9)10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAQFBICEAEEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353507 | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2549-19-1 | |

| Record name | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

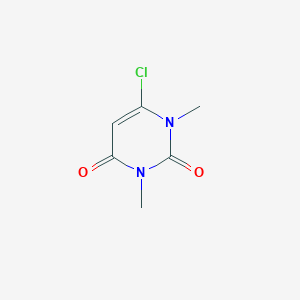

![2-(2-cyanoiminopyrrolidin-1-yl)-N-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]acetamide](/img/structure/B186941.png)

![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)